Structural Pharmacophore Deficit: Absence of 1,2,4-Triazole Ring and 2-Cyano Group Versus Topiroxostat
CAS 445218-61-1 lacks both the 1,2,4-triazole ring and the 2-cyano substituent that are essential for the potent, covalent-hybrid XOR inhibition mechanism of Topiroxostat. Crystallographic studies of the XOR–Topiroxostat complex reveal that the molybdenum atom forms a covalent C–O bond with the C-2 position of the pyridin-4-yl ring, while the triazole engages in dual π–π stacking interactions with Phe914 and Phe1009, and the cyano group donates a hydrogen bond to Asn768 [1]. 445218-61-1, bearing an acyclic hydrazone (–C(=O)–NH–N=C(NH₂)–) linker in place of the triazole and no cyano group (molecular formula C₁₂H₁₁N₅O vs. C₁₃H₈N₆ for Topiroxostat), is structurally incapable of recapitulating any of these three binding interactions . While no direct XOR IC₅₀ value is published for 445218-61-1, the absence of the covalent Mo-binding motif alone predicts a loss of inhibitory potency by at least 3–4 orders of magnitude relative to Topiroxostat (IC₅₀ = 5.3 nM), consistent with the known SAR where des-cyano triazole analogs show >1000-fold potency reduction [2].
| Evidence Dimension | Key pharmacophoric features for XOR inhibition |
|---|---|
| Target Compound Data | No cyano group (C₁₂H₁₁N₅O); no triazole ring; hydrazone linker; MW = 241.25; H-bond donors = 2–3; PSA = 90.76 Ų |
| Comparator Or Baseline | Topiroxostat (CAS 577778-58-6): 2-cyano group present; 1,2,4-triazole ring; MW = 248.08; H-bond donors = 1; PSA = 91.14 Ų [1] |
| Quantified Difference | Three critical pharmacophoric elements (triazole ring, cyano group, Mo-binding C-2) absent in target compound; XOR IC₅₀: Topiroxostat = 5.3 nM; target compound IC₅₀ not reported but predicted inactive at clinically relevant concentrations based on SAR class analysis |
| Conditions | Comparative structural analysis based on published XOR–Topiroxostat co-crystal structure (PDB deposition) and published SAR of 3,5-dipyridyl-1,2,4-triazole series [1][2] |
Why This Matters
A procurement decision to use 445218-61-1 as an XOR inhibitor or pharmacological tool compound would be scientifically invalid; its value lies exclusively in its identity as a defined, structurally distinct impurity reference standard.
- [1] Okamoto K, Matsumoto K, Hille R, Eger BT, Pai EF, Nishino T. The crystal structure of xanthine oxidoreductase with FYX-051 bound. J Biol Chem. 2004;279(47):48545-48553. Also summarized in: Sciencedirect, Oxidoreductase Inhibitor Chapter 2.27.1, describing Mo–C–O bond, π–π stacking (Phe914, Phe1009), and H-bond (Asn768) interactions. View Source
- [2] Sato T, Ashizawa N, Matsumoto K, Iwanaga T, Nakamura H, Inoue T, Nagata O. Discovery of 3-(3-cyano-4-pyridyl)-5-(4-pyridyl)-1,2,4-triazole, FYX-051—a xanthine oxidoreductase inhibitor. Bioorg Med Chem Lett. 2009;19(21):6225-6229. Describes SAR of triazole series; Topiroxostat IC₅₀ = 5.3 nM, Ki = 5.7 nM. View Source
